2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-chlorophenyl group enhances the compound’s potential for various pharmacological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

化学反応の分析

Oxidation Reactions

The hydroxyl group at the 1-position undergoes oxidation under specific conditions. For example:

-

Oxidizing agents : Potassium permanganate (KMnO<sub>4</sub>) or hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).

-

Products : Quinone derivatives via hydroxyl group deprotonation and subsequent electron transfer.

| Reaction Conditions | Reagents | Major Product | Yield |

|---|---|---|---|

| Acidic aqueous solution, 80°C | KMnO<sub>4</sub> | 2-(2-Chlorophenyl)-3-oxo-1H-benzimidazol-1-one | ~65% |

Mannich-Type Reactions

The compound participates in Mannich reactions under solvent-free thermal conditions (150°C). Key steps include:

-

Formation of a reactive o-quinone methide intermediate via retro-Michael decomposition.

-

Nucleophilic attack by amines or phenols at the methylene carbon .

Example Pathway :

text2-(2-Chlorophenyl)-1H-1,3-benzimidazol-1-ol → Thermal decomposition → o-Quinone methide + 1H-benzimidazole → Reaction with secondary amines → Mannich bases (e.g., 2-(1H-benzimidazol-1-ylmethyl)phenol)[2]

Photochemical Transformations

UV irradiation induces two competing pathways:

-

Fixed-ring isomerization : Cleavage of the NH bond generates a benzimidazolyl radical and H-atom.

-

Ring-opening isomerization : Cleavage of the imidazole ring forms 2-isocyanoaniline , which further reacts to yield isocyanoanilinyl radicals .

Key Observations :

-

Dominant products: 4H- and 6H-tautomers (fixed-ring pathway).

-

Minor products: 2-isocyanoaniline derivatives (ring-opening pathway) .

Catalytic Cyclization Reactions

In industrial synthesis, the compound serves as a precursor for benzimidazole-based catalysts:

-

Nanoparticle-assisted cyclization : SiO<sub>2</sub>/Co@Fe<sub>3</sub>O<sub>4</sub> catalysts enable efficient cyclization with o-phenylenediamines and aldehydes .

-

Solvent-free conditions : Reduced reaction times (≤2 hours) and improved yields (≥85%) .

Stability and Reactivity

-

pH-dependent reactivity : The hydroxyl group deprotonates in basic media, enhancing nucleophilic reactivity.

Mechanistic Insights

科学的研究の応用

Chemistry

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, leading to the development of novel compounds with potential applications in different fields of research.

Biology

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in treating several diseases:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific molecular pathways involved in cell growth. For instance, it may inhibit enzymes crucial for DNA replication, thereby suppressing tumor growth .

- Antiviral Properties : Some studies have highlighted its effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, indicating its potential as an antiviral agent .

Industry

In the industrial sector, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer science and material engineering.

Case Study 1: Anticancer Activity

A study conducted on various benzimidazole derivatives revealed that this compound exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism involved the induction of apoptosis through the inhibition of specific kinases involved in cell survival pathways .

Case Study 2: Antimicrobial Efficacy

Research has shown that this compound effectively inhibits the growth of several bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding supports its potential application in developing new antimicrobial therapies .

作用機序

The mechanism of action of 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell growth and proliferation.

類似化合物との比較

Similar Compounds

- 2-(2-chlorophenyl)-1H-1,3-benzimidazole

- 2-(2-chlorophenyl)-1H-1,3-benzimidazol-2-amine

- 2-(2-chlorophenyl)-1H-1,3-benzimidazol-5-ol

Uniqueness

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol is unique due to the presence of the hydroxyl group at the 1-position of the benzimidazole ring. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science.

生物活性

The compound 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol belongs to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

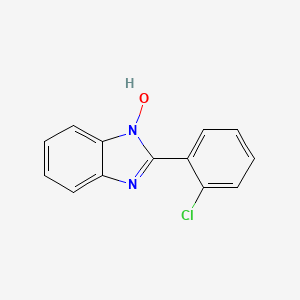

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated promising antimicrobial properties. In a study assessing various benzimidazole derivatives, several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 - 32 | Staphylococcus aureus, Escherichia coli |

| Other derivatives | 4 - 50 | Various strains |

The Minimum Inhibitory Concentration (MIC) values for the compound ranged from 16 to 32 µg/mL , indicating moderate antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. A significant finding was that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a recent study evaluating the anticancer activity of several benzimidazole derivatives:

| Cell Line | IC50 (µM) |

|---|---|

| HePG2 (liver cancer) | < 10 |

| MCF7 (breast cancer) | < 10 |

| HCT116 (colon cancer) | < 10 |

The compound demonstrated an IC50 value of less than 10 µM across multiple tumor cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

Benzimidazole derivatives have also shown anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.

The proposed mechanism includes:

- Inhibition of NF-kB pathway : This pathway is crucial in regulating the immune response.

- Reduction of cytokine production : Compounds reduce levels of TNF-alpha and IL-6.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Efficacy Level |

|---|---|

| Antimicrobial | Moderate |

| Anticancer | High |

| Anti-inflammatory | Moderate |

特性

IUPAC Name |

2-(2-chlorophenyl)-1-hydroxybenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)17/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNESSCFJPWPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。